Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of the pentafluorosulfanyl (SF₅) group into aromatic scaffolds has revolutionized modern medicinal chemistry and agrochemical development. 2-Amino-5-(pentafluorothio)benzoic acid (CAS: 666832-87-7)[1],[2] stands out as a highly versatile anthranilic acid building block. As a Senior Application Scientist, I have observed firsthand how replacing traditional trifluoromethyl (CF₃) or tert-butyl groups with an SF₅ moiety can rescue failing lead compounds by simultaneously enhancing metabolic stability and membrane permeability. This guide dissects the physicochemical advantages of this molecule and provides field-proven, self-validating protocols for its incorporation into complex molecular architectures.
Structural Rationale: The Pentafluorosulfanyl (SF₅) Advantage
The strategic placement of the SF₅ group para to the amino group and meta to the carboxylic acid in this scaffold is not coincidental. It leverages the unique stereoelectronic profile of the SF₅ substituent, often dubbed a "super-trifluoromethyl" group[3].
Electronegativity & pKa Modulation: The SF₅ group possesses a remarkably high electronegativity of 3.65 (compared to 3.36 for CF₃)[4]. This strong electron-withdrawing effect drastically lowers the pKa of the adjacent carboxylic acid, enhancing its hydrogen-bond donating capacity in target binding sites, while simultaneously reducing the basicity of the aniline amino group[5],[4].
Lipophilicity & Geometry: Despite its polarity, the SF₅ group is highly lipophilic, boasting a Hansch
π
constant of 1.44 (vs. 0.88 for CF₃). Its octahedral geometry provides a steric bulk situated between a CF₃ and a tert-butyl group[4],[3]. This unique combination allows the molecule to fill deep hydrophobic pockets in target proteins or insect receptors (such as the Ryanodine receptor targeted by meta-diamide insecticides) while resisting cytochrome P450-mediated metabolism[6],[7].
Logical relationship of SF5 bioisosteric replacement in drug design.
Physicochemical Profiling
To facilitate rational drug design, the quantitative data for 2-Amino-5-(pentafluorothio)benzoic acid and its defining SF₅ group are summarized below.
When utilizing 2-Amino-5-(pentafluorothio)benzoic acid as a building block for diamide synthesis, standard coupling conditions often fail. The strong electron-withdrawing nature of the para-SF₅ group deactivates the carboxylate, making it a poor nucleophile for attacking standard coupling reagents like EDC.
As a solution, I have developed the following HATU-Mediated Amide Coupling Protocol , engineered with a built-in self-validation checkpoint to prevent the waste of expensive downstream amines.
Step-by-Step Methodology
1. Activation Phase
Action: Dissolve 2-Amino-5-(pentafluorothio)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool to 0°C.
Causality: HATU is selected because the deactivated carboxylate requires a highly reactive, uronium-based coupling agent to efficiently form the active ester. The 0°C environment prevents thermal degradation of the intermediate.
Causality: DIPEA is strictly used instead of Triethylamine (TEA). DIPEA's steric hindrance prevents it from acting as a competing nucleophile against the highly reactive HATU-ester.
3. Self-Validation Checkpoint (Critical)
Action: Withdraw a 5 µL aliquot of the reaction mixture and quench it into 50 µL of methanol. Analyze immediately via LC-MS.
Causality: This is a self-validating system. The LC-MS must show the mass of the methyl ester (formed by the methanol quench of the active ester). If the methyl ester is absent , the activation has failed—almost certainly due to trace moisture in the DMF outcompeting the activation. If this occurs, abort the reaction before adding your precious target amine.
4. Amine Coupling
Action: Upon successful validation, add the target amine (1.1 eq) to the 0°C solution. Allow the reaction to warm to room temperature and stir for 2 hours.
5. Quenching & Extraction
Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash three times with a 5% aqueous Lithium Chloride (LiCl) solution.
Causality: DMF is highly miscible with water and notoriously difficult to remove. The addition of LiCl severely decreases DMF's solubility in the organic layer, ensuring the highly lipophilic SF₅-product is cleanly extracted into the EtOAc without solvent carryover.
Experimental workflow for HATU-mediated amide coupling of the SF5-benzoic acid.
Applications in Medicinal & Agrochemical Chemistry
The primary utility of 2-Amino-5-(pentafluorothio)benzoic acid lies in the synthesis of anthranilic diamides. These compounds are potent modulators of the Ryanodine receptor, a critical calcium release channel in insects[6],[7]. By substituting a standard halogen or CF₃ group with an SF₅ group on the anthranilic core, researchers achieve two critical outcomes:
Enhanced Cuticular Penetration: The elevated LogP provided by the SF₅ group allows the agrochemical to more effectively breach the lipophilic exoskeleton of agricultural pests[7].
Extended Half-Life: The steric bulk and profound C-F bond strength of the octahedral SF₅ group render the molecule highly resistant to enzymatic degradation by insect cytochromes, mitigating the development of resistance[3].
References
2-Amino-5-(pentafluorothio)benzoic acid — Chemical Substance Information
NextSDS Substance Database
URL:[Link]
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles
ACS Organic & Inorganic Au
URL:[Link]
Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes
Comptes Rendus Chimie (Académie des sciences)
URL:[Link]
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides
Molecules (via PMC / NIH)
URL:[Link]
Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds
RWTH Aachen University Publications
URL:[Link]
A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-Amino-5-(pentafluorothio)benzoic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Amino-5-(pentafluorothio)benzoic acid is a unique chemical entity of increasing interest in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Amino-5-(pentafluorothio)benzoic acid is a unique chemical entity of increasing interest in medicinal chemistry and materials science. The incorporation of the pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, imparts distinct electronic properties, high lipophilicity, and metabolic stability to the aromatic scaffold.[1] A thorough understanding of its structural characteristics is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for this purpose. This in-depth guide provides a detailed analysis of the expected ¹H and ¹⁹F NMR spectral features of 2-Amino-5-(pentafluorothio)benzoic acid, grounded in the fundamental principles of NMR and data from analogous structures. We will explore the anticipated chemical shifts and coupling patterns, and present a robust experimental protocol for acquiring high-quality NMR data.
Predicted ¹H and ¹⁹F NMR Spectral Analysis
Molecular Structure and Key Influences on NMR Spectra
The NMR spectrum of 2-Amino-5-(pentafluorothio)benzoic acid is primarily dictated by the interplay of three key functional groups on the benzene ring:
Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield (lower ppm) shifts of the attached protons.
Carboxylic Acid Group (-COOH): An electron-withdrawing group (EWG) that decreases electron density on the aromatic ring, causing downfield (higher ppm) shifts of the ring protons.
Pentafluorosulfanyl Group (-SF₅): A very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This group will significantly deshield the aromatic protons and the fluorine nuclei themselves will give rise to a characteristic ¹⁹F NMR signal.
The substitution pattern (1,2,4-trisubstituted) will result in a complex but interpretable splitting pattern for the aromatic protons.
Caption: Molecular structure and key NMR-active nuclei of 2-Amino-5-(pentafluorothio)benzoic acid.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in three distinct regions: the aromatic region, and the regions for the amine and carboxylic acid protons.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constants (Hz)
Rationale
H-6
~8.0 - 8.2
Doublet (d)
³J(H-H) ≈ 2-3 Hz
Located ortho to the strongly electron-withdrawing -SF₅ group and meta to the -COOH group, leading to a significant downfield shift. It will be split by H-4.
H-4
~7.3 - 7.5
Doublet of doublets (dd)
³J(H-H) ≈ 8-9 Hz, ⁴J(H-H) ≈ 2-3 Hz
Situated ortho to the -SF₅ group and ortho to the -NH₂ group. The opposing electronic effects will result in an intermediate chemical shift. It will be split by H-3 and H-6.
H-3
~6.8 - 7.0
Doublet (d)
³J(H-H) ≈ 8-9 Hz
Positioned ortho to the electron-donating -NH₂ group, causing a notable upfield shift. It will be split by H-4.
-NH₂
~4.0 - 6.0
Broad singlet (br s)
-
The chemical shift is variable and depends on solvent, concentration, and temperature. The protons may exchange with residual water, leading to a broad signal.
-COOH
~10.0 - 13.0
Broad singlet (br s)
-
The acidic proton is highly deshielded and its signal is typically broad. Its presence can be confirmed by D₂O exchange.[3]
Note: The predicted chemical shifts are based on data from 2-aminobenzoic acid[4] and the known deshielding effects of the SF₅ group.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be characteristic of an AX₄ spin system, where 'A' is the apical fluorine and 'X' are the four basal fluorines of the SF₅ group.
Fluorine
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constants (Hz)
Rationale
Apical F (1F)
~80 - 90
Quintet (quint)
²J(F-F) ≈ 150 Hz
The single apical fluorine will be split by the four equivalent basal fluorines.
Basal F (4F)
~60 - 70
Doublet (d)
²J(F-F) ≈ 150 Hz
The four equivalent basal fluorines will be split by the single apical fluorine.
Note: Chemical shifts are referenced to CFCl₃. The SF₅ group typically exhibits a quintet for the apical fluorine and a doublet for the four basal fluorines.[1]
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹⁹F NMR spectra of 2-Amino-5-(pentafluorothio)benzoic acid, the following protocol is recommended.
Sample Preparation
Analyte: 2-Amino-5-(pentafluorothio)benzoic acid (5-10 mg for ¹H NMR, 20-30 mg for ¹⁹F NMR).
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it can dissolve both the amino and carboxylic acid functionalities. Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited. The volume of the solvent should be approximately 0.6-0.7 mL.
Procedure:
Weigh the desired amount of the compound directly into a clean, dry NMR tube.
Add the deuterated solvent using a pipette.
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
Visually inspect the solution for any undissolved particles.
Caption: A streamlined workflow for preparing NMR samples.
NMR Spectrometer Setup and Data Acquisition
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton couplings.
¹H NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Temperature: 298 K.
¹⁹F NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling.
Spectral Width: A wide spectral width (e.g., ~250 ppm) is initially recommended to locate the SF₅ signals, centered around 50-100 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 64-256 scans.
Temperature: 298 K.
Data Processing and Analysis
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.
Phase Correction: Manually phase the spectra to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
Referencing:
For ¹H NMR, reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
For ¹⁹F NMR, an external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used.
Integration and Peak Picking: Integrate the signals to determine the relative proton ratios and pick the peaks to identify their chemical shifts and coupling constants.
Trustworthiness and Self-Validation
The predicted spectral data presented in this guide are derived from well-established principles of NMR spectroscopy and analysis of structurally similar, empirically characterized molecules.[1][4][5] The experimental protocol provided is a standard, robust procedure for the analysis of small organic molecules. To validate the acquired data, the following checks should be performed:
Integration Ratios: The integrated areas of the ¹H NMR signals should correspond to the number of protons in each environment (e.g., 1:1:1 for the aromatic protons).
Coupling Patterns: The observed multiplicities and coupling constants should be consistent with the proposed structure. For instance, the aromatic protons should exhibit the expected doublet and doublet of doublets patterns.
¹⁹F NMR Pattern: The characteristic AX₄ pattern of the SF₅ group is a strong indicator of its presence and integrity.
D₂O Exchange: The broad signals corresponding to the -NH₂ and -COOH protons should disappear upon addition of a drop of D₂O to the NMR sample, confirming their identity as exchangeable protons.
Conclusion
The ¹H and ¹⁹F NMR spectra of 2-Amino-5-(pentafluorothio)benzoic acid are predicted to exhibit distinct and interpretable features that can be used for its unambiguous identification and structural verification. By understanding the electronic contributions of the amino, carboxylic acid, and pentafluorosulfanyl groups, researchers can confidently assign the observed resonances. The provided experimental protocol offers a reliable framework for obtaining high-quality NMR data, which is essential for advancing research and development involving this promising molecule.
References
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed. (2021). Retrieved from [Link][6]
4 - The Royal Society of Chemistry. (2009). Retrieved from [Link][4]
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - American Chemical Society. (2021). Retrieved from [Link][2]
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives | ACS Sensors - ACS Publications. (2021). Retrieved from [Link]
Supporting information - The Royal Society of Chemistry. Retrieved from [Link]
Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. (2020). Retrieved from [Link][1]
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. Retrieved from [Link]
19F NMR Reference Standards. Retrieved from [Link]
Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD. Retrieved from [Link]
NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
New pentafluoro-λ 6-sulfanyl (SF 5) perfluoroalkyl benzene derivatives | Request PDF. Retrieved from [Link]
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website. Retrieved from [Link]
Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction - University of Greenwich. Retrieved from [Link]
2-Amino-5-fluorobenzoic acid - PMC. Retrieved from [Link]
Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Retrieved from [Link]
2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
2-Amino-5-(pentafluorothio)benzoic acid — Chemical Substance Information - NextSDS. Retrieved from [Link]
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - Max Delbrück Center. Retrieved from [Link]
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link][3]
2-Amino-5-fluoro-benzoic acid - PubMed. (2013). Retrieved from [Link]
Electronic effects of the SF5 group on anthranilic acid derivatives
The Electronic Effects of the Pentafluorosulfanyl (SF 5 ) Group on Anthranilic Acid Derivatives: A Mechanistic and Methodological Guide Executive Summary Anthranilic acid (2-aminobenzoic acid) is a privileged scaffold i...
Author: BenchChem Technical Support Team. Date: April 2026
The Electronic Effects of the Pentafluorosulfanyl (SF
5
) Group on Anthranilic Acid Derivatives: A Mechanistic and Methodological Guide
Executive Summary
Anthranilic acid (2-aminobenzoic acid) is a privileged scaffold in medicinal chemistry, most notably serving as the structural foundation for the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as flufenamic acid and mefenamic acid. The pharmacological efficacy of these derivatives is intrinsically linked to their electronic topology, which dictates carboxylic acid pKa, amine hydrogen-bonding capacity, and overall conformational geometry.
In recent years, the pentafluorosulfanyl (SF
5
) group has emerged as a transformative bioisostere[1]. Often designated as a "super-CF
3
" group, the SF
5
moiety imparts profound electron-withdrawing effects and exceptional lipophilicity without compromising thermal or chemical stability[2]. This whitepaper provides an in-depth mechanistic analysis of how the SF
5
group modulates the electronic properties of anthranilic acid derivatives, alongside self-validating experimental protocols for their synthesis and physicochemical characterization.
Physicochemical Profiling: The "Super-CF
3
" Paradigm
To understand the impact of the SF
5
group on the anthranilic acid core, one must first isolate its fundamental physicochemical parameters. The SF
5
group consists of a central sulfur atom in an octahedral geometry, coordinated by five fluorine atoms. This dense fluorination results in an electronegativity (
χ
) of 3.65, significantly higher than that of the CF
3
group (
χ
= 3.36)[3].
The electron-withdrawing capacity of the SF
5
group is predominantly driven by a massive inductive effect (
σI
= 0.55), coupled with a weak resonance contribution (
σR
= 0.13)[2]. This dual-action withdrawal makes it one of the most potent neutral electron-withdrawing groups available to medicinal chemists.
Table 1: Quantitative Comparison of Physicochemical Properties
Property
SF
5
CF
3
tert-Butyl
Hammett
σp
0.68
0.54
-0.20
Hammett
σm
0.61
0.43
-0.10
Inductive Effect (
σI
)
0.55
0.39
-0.07
Hansch Lipophilicity (
π
)
1.51
1.09
1.98
Electronegativity (
χ
)
3.65
3.36
N/A
Data synthesized from established literature[2],[4],[3].
Mechanistic Impact on the Anthranilic Acid Scaffold
When an SF
5
group is introduced onto the N-phenyl ring of an anthranilic acid derivative (e.g., an SF
5
-analog of flufenamic acid), it fundamentally re-wires the molecule's electronic and conformational landscape[1].
Causality of pKa Modulation
The pKa of the carboxylic acid is a master regulator of pharmacokinetics and target engagement. The electron-withdrawing nature of the SF
5
group drastically reduces the electron density on the bridging amine nitrogen. Consequently, the nitrogen's lone pair is less available to donate into the benzoic acid ring via resonance. This lack of electron donation increases the acidity of the carboxyl group, lowering its pKa. A lower pKa ensures that the anthranilic acid derivative remains heavily ionized at physiological pH, strengthening the ionic lock with target residues (e.g., Arg120 in cyclooxygenase active sites).
Conformational Locking
Beyond electronics, the SF
5
group possesses a steric volume marginally smaller than a tert-butyl group[4]. This steric bulk restricts the rotational degrees of freedom around the N-aryl bond, forcing the two aromatic rings into a non-coplanar, orthogonal arrangement. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity[1].
Fig 1: Electronic push-pull dynamics of the SF5 group on the anthranilic acid scaffold.
Working with SF
5
-substituted building blocks requires specific methodological adjustments. The profound electron deficiency of SF
5
-anilines renders them exceptionally poor nucleophiles, making standard nucleophilic aromatic substitution (S
N
Ar) unviable[5].
Protocol A: Synthesis of SF
5
-Substituted N-Phenylanthranilic Acids
To overcome the nucleophilic inertness of the SF
5
-aniline, a Copper-catalyzed Ullmann cross-coupling is employed. The copper catalyst forms a highly reactive Cu-amide intermediate, bypassing the electronic deactivation.
Self-Validating Workflow:
Reagent Preparation: In a flame-dried Schlenk tube, combine 2-iodobenzoic acid (1.0 eq), 3-(pentafluorosulfanyl)aniline (1.2 eq), CuI (0.1 eq), and K
2
CO
3
(2.0 eq).
Internal Control: Run a parallel reaction using 3-(trifluoromethyl)aniline to validate catalyst turnover and reagent integrity.
Causality: L-proline acts as a bidentate ligand, stabilizing the Cu(I) species and preventing its disproportionation or precipitation as inactive Cu(0).
Reaction Execution: Stir at 110°C under a strict argon atmosphere.
Validation Gate: Monitor via LC-MS. Do not proceed to workup until the LC-MS trace shows >95% consumption of the 2-iodobenzoic acid. This ensures complete conversion and prevents difficult downstream separations of starting materials.
Workup & Isolation: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl. The highly lipophilic SF
5
-anthranilic acid derivative will precipitate. Filter and recrystallize from ethanol/water to achieve >95% purity.
Fig 2: Self-validating synthetic workflow for SF5-substituted N-phenylanthranilic acids.
Protocol B: pKa Determination via Potentiometric Titration
The extreme lipophilicity (
π
= 1.51) of SF
5
-anthranilic acids makes them insoluble in pure water, precluding direct aqueous titration[2]. A Yasuda-Shedlovsky extrapolation must be utilized.
Self-Validating Workflow:
System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) immediately before the experiment.
Validation Gate: Titrate a standard sample of benzoic acid in the exact same cosolvent mixtures to verify the accuracy of the extrapolation model against known literature values.
Sample Preparation: Dissolve the synthesized SF
5
-anthranilic acid (0.1 mmol) in 50 mL of varying methanol/water mixtures (e.g., 30%, 40%, 50%, 60% MeOH v/v).
Titration: Titrate with standardized 0.1 M KOH using an automated titrator. Record the apparent pKa (psKa) at the half-equivalence point for each solvent ratio.
Data Extrapolation: Plot the psKa + log[H
2
O] against the inverse of the dielectric constant (1/
ϵ
) of the respective solvent mixtures. The y-intercept of the resulting linear regression yields the true aqueous pKa of the SF
5
-anthranilic acid derivative.
References
Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Royal Society of Chemistry. URL:[Link]
When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. NIH. URL:[Link]
Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. URL:[Link]
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. URL:[Link]
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. URL:[Link]
Experimental pKa Determination of 2-Amino-5-(pentafluorothio)benzoic Acid: A Multi-Orthogonal Analytical Guide
Executive Summary The accurate determination of acid dissociation constants ( pKa ) is a foundational requirement in rational drug design and physicochemical profiling. However, introducing the pentafluorosulfanyl ( −SF...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate determination of acid dissociation constants (
pKa
) is a foundational requirement in rational drug design and physicochemical profiling. However, introducing the pentafluorosulfanyl (
−SF5
) group into an anthranilic acid scaffold to form 2-Amino-5-(pentafluorothio)benzoic acid creates a formidable analytical challenge. The
−SF5
moiety is a "super-trifluoromethyl" group characterized by extreme electronegativity, high steric bulk, and profound lipophilicity. These properties result in extreme
pKa
shifts and severe aqueous insolubility, rendering standard aqueous potentiometry ineffective.
This whitepaper provides an in-depth technical roadmap for researchers to successfully determine the dual
pKa
values of this molecule using a multi-orthogonal approach: Yasuda-Shedlovsky Cosolvent Extrapolation for the carboxylic acid, and UV-Metric Spectral Deconvolution for the ultra-depressed anilinium ion.
Physicochemical Profiling & Causality
To design a successful experimental protocol, one must first analyze the electronic and steric causality dictated by the molecule's structure. 2-Amino-5-(pentafluorothio)benzoic acid possesses two ionizable centers:
An Ortho-Amino Group: Acts as a weak base (protonates to anilinium,
NH3+
).
A Carboxylic Acid: Acts as a weak acid (deprotonates to carboxylate,
COO−
).
The Electronic Influence of the
−SF5
Group
The
−SF5
group is located at position 5. Structurally, it is para to the amino group and meta to the carboxylic acid. The high electronegativity of
−SF5
exerts a powerful electron-withdrawing effect (EWG) across the aromatic
π
-system. According to authoritative studies on 1 [1.12], the Hammett constants for
−SF5
are exceptionally high:
σp=0.68
and
σm=0.61
.
Impact on the Anilinium Ion (
pKa1
): The strong para-EWG effect (
σp=0.68
) pulls electron density away from the nitrogen lone pair, drastically stabilizing the neutral amine and destabilizing the protonated anilinium ion. While a standard anthranilic acid has an anilinium
pKa
of ~2.1, the
−SF5
group depresses this value to < 1.0 .
Impact on the Carboxylic Acid (
pKa2
): The meta-EWG effect (
σm=0.61
) stabilizes the resulting carboxylate anion through inductive withdrawal, increasing the acidity. The
pKa
drops from ~4.95 (anthranilic acid) to an estimated ~3.5 .
The Solubility Challenge
The
−SF5
group has a molecular volume of 55.4 ų and increases lipophilicity (
ΔlogP
) by approximately +0.6 units compared to a
−CF3
analog [1.12]. In the pH range between 1.0 and 3.5, the molecule exists primarily as a neutral, highly lipophilic zwitterion/uncharged species. Standard aqueous titration in this regime will inevitably result in precipitation, invalidating the Nernstian response of the glass electrode.
Quantitative Data Summary
Physicochemical Property
Value / Metric
Impact on Experimental
pKa
Determination
Molecular Volume (-SF5)
55.4 ų
High steric bulk disrupts aqueous solvation shells.
Because of the divergent challenges posed by the two ionizable groups, a single analytical technique is insufficient. We must employ an orthogonal strategy.
Thermodynamic ionization pathway of 2-Amino-5-(pentafluorothio)benzoic acid.
To prevent precipitation of the neutral species during the titration of the carboxylic acid, a water-miscible organic cosolvent (e.g., Methanol) must be used. However, cosolvents alter the dielectric constant (
ϵ
) of the medium, artificially shifting the apparent
pKa
(
psKa
). The2[2] plots the
psKa
against the inverse of the dielectric constant, allowing for a mathematically rigorous extrapolation back to 0% cosolvent (pure water).
Method B: UV-Metric Titration (For
pKa1
)
Potentiometric glass electrodes lose accuracy at extreme pH extremes (pH < 1.5) because the high concentration of hydronium ions in the bulk solvent masks the buffering capacity of the analyte. To measure the ultra-low anilinium
pKa
, we utilize 3[3]. As the amine protonates, the disruption of lone-pair resonance with the aromatic ring causes a distinct hypsochromic (blue) shift in the UV absorbance spectrum. By tracking multi-wavelength absorbance as a function of pH, the
pKa
can be deconvoluted independently of bulk solvent buffering limits[4].
Experimental Protocols
Orthogonal experimental workflow for dual pKa determination.
Objective: Determine the aqueous
pKa2
of the carboxylic acid while circumventing precipitation.
Solvent Preparation: Prepare three standardized mixtures of Methanol/Water at 30%, 40%, and 50% (w/w). Maintain a constant ionic strength of 0.15 M using KCl.
Analyte Dissolution: Dissolve 2-Amino-5-(pentafluorothio)benzoic acid to a final concentration of 1.0 mM in each respective cosolvent mixture.
Titration Execution: Using an automated potentiometric titrator (e.g., Sirius T3 or Metrohm), titrate the solution from pH 2.0 to pH 7.0 using standardized 0.5 M KOH. Record the apparent
pKa
(
psKa
) for each solvent ratio.
Mathematical Extrapolation: Plot the term
(psKa+log[H2O])
against the inverse dielectric constant
(1/ϵ)
of the respective mixtures.
Self-Validating System Check: Evaluate the linear regression of the plot. A strictly linear fit (
R2>0.99
) self-validates the assay, proving that the cosolvent is acting purely as a dielectric modifier and that no specific solute-solvent clustering or micro-precipitation is skewing the thermodynamic equilibrium. The y-intercept yields the true aqueous
pKa
.
Protocol B: UV-Metric Titration for Ultra-Low
pKa
Objective: Determine the
pKa1
of the highly acidic anilinium ion.
Sample Preparation: Prepare a highly dilute solution (~50 µM) of the analyte in a 0.15 M KCl aqueous background. (At this low concentration, the neutral species remains soluble).
Spectral Baseline: Utilize a Dip-Probe Absorption Spectroscopy (D-PAS) system. Record the baseline UV-Vis spectrum from 200 nm to 400 nm.
Acidic Titration: Titrate the solution downward from pH 3.0 to pH 0.5 using 0.5 M HCl. Capture full UV spectra at 0.1 pH increments.
Target Factor Analysis (TFA): Use spectral deconvolution software to isolate the molar absorptivity profiles of the protonated (
NH3+
) and neutral (
NH2
) macrostates.
Self-Validating System Check: Analyze the multi-wavelength overlay for an isosbestic point (a specific wavelength where total absorbance remains constant throughout the titration). The presence of a sharp isosbestic point self-validates the protocol, mathematically guaranteeing a clean, two-state thermodynamic transition without degradation artifacts or precipitation.
Conclusion
The introduction of the
−SF5
group into benzoic acid scaffolds pushes the boundaries of standard analytical chemistry due to its extreme electron-withdrawing nature and lipophilicity. By abandoning single-method paradigms and adopting an orthogonal framework—combining Yasuda-Shedlovsky potentiometric extrapolation with UV-metric deconvolution—researchers can achieve highly accurate, self-validating
pKa
profiles for 2-Amino-5-(pentafluorothio)benzoic acid.
Engineering Robust Pharmacokinetics: In Vitro Metabolic Stability of Pentafluorosulfanyl Benzoic Acids
As drug discovery programs increasingly target complex, sterically hindered, or highly lipophilic binding pockets, the limitations of traditional bioisosteres have become apparent. For decades, the trifluoromethyl (–CF3)...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly target complex, sterically hindered, or highly lipophilic binding pockets, the limitations of traditional bioisosteres have become apparent. For decades, the trifluoromethyl (–CF3) and tert-butyl groups were the gold standards for modulating lipophilicity and blocking metabolic soft spots. However, the pentafluorosulfanyl (–SF5) group has rapidly emerged as a superior alternative. Often dubbed a "super-trifluoromethyl" group, the –SF5 moiety offers enhanced thermal, chemical, and metabolic stability .
When integrated into a benzoic acid scaffold—a ubiquitous pharmacophore in anti-inflammatory, antimicrobial, and oncological agents—the –SF5 group profoundly alters the molecule's pharmacokinetic (PK) fate. This technical guide explores the mechanistic causality behind the in vitro metabolic stability of pentafluorosulfanyl benzoic acids and provides a self-validating framework for evaluating these compounds in the laboratory.
Mechanistic Rationale: Why Pentafluorosulfanyl?
To understand why an –SF5 substitution drastically improves the half-life of a benzoic acid derivative, we must examine the intersection of its physical chemistry and enzymatic biology.
Cytochrome P450 (CYP450) enzymes, predominantly located in hepatic microsomes, catalyze Phase I oxidation reactions via a high-valent iron-oxo intermediate. For an aromatic ring to be hydroxylated or epoxidized, it must be somewhat electron-rich, and the site of metabolism must physically fit within the CYP active site.
The –SF5 group disrupts this process through three distinct mechanisms:
Octahedral Steric Bulk: Unlike the tetrahedral –CF3 group, –SF5 adopts a rigid octahedral geometry. This massive steric volume physically prevents the aromatic ring from adopting the necessary transition-state geometry within the constrained CYP450 active site.
Extreme Electronegativity: The –SF5 group is one of the most strongly electron-withdrawing substituents known to organic chemistry. By exerting a powerful inductive effect (–I) across the benzoic acid ring, it depletes the electron density of the
π
-system, rendering the aromatic core highly resistant to electrophilic attack by CYP450 enzymes 1[1].
Enhanced Lipophilicity: While increased lipophilicity generally drives compounds toward hepatic clearance, the unique fluorinated surface area of –SF5 resists the desolvation penalties typically exploited by metabolic enzymes, leading to improved overall metabolic stability compared to –CF3, –CF2H, and –OCF3 groups 2[2].
Logical relationship between SF5 physicochemical properties and metabolic stability.
Quantitative Data: The SF5 vs. CF3 Paradigm
The theoretical advantages of the –SF5 group translate directly into measurable pharmacokinetic improvements. When matched-pair benzoic acid derivatives (or highly similar aryl scaffolds) are evaluated in human liver microsomes (HLM), the –SF5 analogs consistently demonstrate lower intrinsic clearance (
CLint
) and extended half-lives compared to their –CF3 counterparts.
The following table summarizes representative in vitro clearance data demonstrating the pharmacokinetic superiority of the –SF5 substitution 3[3].
Compound Motif
Assay Matrix
Half-Life (
t1/2
, min)
Intrinsic Clearance (
CLint
, µL/min/mg)
Fold Improvement
CF3-Aryl Derivative
Human Liver Microsomes
13.8
50.2
Baseline
SF5-Aryl Derivative
Human Liver Microsomes
25.8
26.8
1.87x
Table 1: Comparative in vitro metabolic stability data illustrating the extended half-life imparted by the SF5 moiety.
To accurately quantify the metabolic stability of an SF5-benzoic acid candidate, the assay must be designed as a self-validating system. A simple depletion assay is insufficient; we must definitively prove that any observed degradation is enzymatic (not chemical) and that the microsomes are active.
Experimental Workflow
Step-by-step workflow for the in vitro liver microsome metabolic stability assay.
Step-by-Step Methodology & Causality
Step 1: Matrix Preparation and Equilibration
Action: Prepare a 1 µM solution of the SF5-benzoic acid test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 1 mg/mL. Pre-incubate at 37°C for 5 minutes.
Causality: A 1 mg/mL protein concentration ensures the assay operates under linear enzyme kinetics (first-order conditions) while minimizing non-specific protein binding, which is particularly critical for highly lipophilic SF5 compounds.
Step 2: Assay Initiation via NADPH Regenerating System
Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Causality: CYP450 enzymes require continuous electron transfer. Adding a regenerating system rather than a single bolus of NADPH prevents cofactor depletion over the 60-minute assay, ensuring that the rate-limiting step is the enzyme's affinity for the drug, not a lack of cofactor .
Step 3: Time-Course Sampling & Matrix Quenching
Action: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an analytical internal standard (e.g., Tolbutamide).
Causality: The 3:1 ratio of cold organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity at precise intervals. The simultaneous introduction of the internal standard corrects for any downstream volumetric pipetting errors or LC-MS/MS ionization suppression caused by the biological matrix.
Step 4: Self-Validation Controls
Minus-NADPH Control: Run a parallel incubation replacing the NADPH system with buffer. Why? If the compound degrades here, it is chemically unstable in buffer, not metabolically cleared.
Positive Control: Run a parallel incubation with Verapamil (a known high-clearance drug). Why? If Verapamil does not rapidly degrade, the microsomes have lost enzymatic activity, and the assay must be rejected.
Biotransformation: Phase I vs. Phase II Considerations
While the –SF5 group provides near-absolute protection against Phase I CYP450 oxidation, drug developers must remain vigilant regarding Phase II metabolism. In an SF5-benzoic acid molecule, the carboxylic acid moiety remains a prime target for Phase II conjugation.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) will readily conjugate the free carboxylic acid with glucuronic acid to facilitate renal or biliary excretion. Therefore, while the aromatic core is stabilized by the –SF5 group, the overall clearance of the molecule may still be driven by Phase II pathways unless the carboxylic acid is bioisosterically replaced or sterically shielded.
Metabolic pathway logic for SF5-benzoic acids, highlighting Phase I shielding vs Phase II susceptibility.
Conclusion
The incorporation of the pentafluorosulfanyl group into benzoic acid scaffolds represents a masterclass in rational pharmacokinetic engineering. By leveraging its unique octahedral geometry and extreme electronegativity, scientists can systematically shut down Phase I metabolic liabilities. When evaluated using rigorous, self-validating in vitro microsomal assays, SF5-derivatives consistently demonstrate superior half-lives and lower intrinsic clearance compared to legacy bioisosteres, paving the way for more robust and efficacious drug candidates.
References
The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis with the Trifluoromethyl Group in Drug Discovery
Source: Benchchem
URL:
Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds
Source: PMC / National Institutes of Health (NIH)
URL:3
1.10 The Pentafluorosulfanyl Group (SF5)
Source: ResearchGate
URL:1
A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds
Source: PMC / National Institutes of Health (NIH)
URL:2
An In-Depth Technical Guide to the Pharmacokinetic Profiling of SF5-Substituted Anthranilic Acid Scaffolds
Foreword: The Strategic Imperative of Fluorine Chemistry in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an i...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Strategic Imperative of Fluorine Chemistry in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, prized for its unique combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2][3] When appended to a privileged medicinal scaffold like anthranilic acid—a structure known to be a precursor for numerous therapeutic agents with diverse biological activities[4][5][6]—the resulting molecules present a compelling profile for drug development.
The SF5 group often serves as a bioisostere for tert-butyl or trifluoromethyl (CF3) groups, offering a distinct steric and electronic signature that can profoundly influence a molecule's interaction with biological systems.[7][8][9] Its robust nature can shield adjacent chemical bonds from metabolic attack, while its lipophilicity can enhance membrane permeability, thereby improving bioavailability.[1][7]
This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic (PK) profiling of novel SF5-substituted anthranilic acid derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to rigorously assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these promising chemical entities.
Part 1: Foundational In Vitro ADME Characterization
The initial phase of any pharmacokinetic evaluation begins with a suite of in vitro assays designed to predict the in vivo behavior of a compound. These assays are rapid, require minimal compound, and provide the foundational data needed to prioritize candidates for more resource-intensive animal studies.
Metabolic Stability Assessment in Liver Microsomes
The Rationale: A drug's metabolic stability is a critical determinant of its half-life and dosing regimen. The SF5 group is specifically incorporated to enhance metabolic stability due to its resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][7] The liver microsome assay is the industry-standard initial screen to quantify this stability.
Preparation: A stock solution of the SF5-anthranilic acid test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Reaction Mixture: In a 96-well plate, the test compound (final concentration typically 1 µM) is pre-warmed with liver microsomes (from human or relevant preclinical species, e.g., rat) at 37°C.
Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction in each aliquot is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10]
Data Interpretation: The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Data Presentation: Comparative Metabolic Stability
Compound
Scaffold
In Vitro t½ (min)
Intrinsic Clearance (Clint, µL/min/mg)
Compound A
4-CF3-Anthranilic Acid
25
27.7
Compound B
4-SF5-Anthranilic Acid
>120
<5.8
This illustrative data shows how the SF5-substitution can dramatically increase metabolic stability compared to a CF3 analog.
Intestinal Permeability Assessment using Caco-2 Monolayers
The Rationale: For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a reliable in vitro model of the intestinal barrier.[11][12][13] The increased lipophilicity conferred by the SF5 group is hypothesized to improve passive transcellular diffusion.[7]
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days until they form a confluent, differentiated monolayer.
Monolayer Integrity Check: The integrity of each monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
Transport Experiment (A-to-B): The test compound is added to the apical (A) side (representing the intestinal lumen) of the monolayer. Samples are collected from the basolateral (B) side (representing the blood) over a time course (e.g., 120 minutes).
Transport Experiment (B-to-A): In a separate set of wells, the compound is added to the basolateral side, and samples are collected from the apical side to assess active efflux.
Quantification: The concentration of the test compound in all collected samples is determined by LC-MS/MS.[14]
Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[12]
Data Presentation: Permeability and Efflux Characteristics
Parameter
Value
Classification
Papp (A→B)
15.0 x 10⁻⁶ cm/s
High Permeability
Papp (B→A)
18.5 x 10⁻⁶ cm/s
-
Efflux Ratio
1.23
Not a significant efflux substrate
This data suggests the hypothetical SF5-anthranilic acid derivative has excellent potential for oral absorption without being hindered by active efflux.
Caption: Workflow of the Caco-2 bidirectional permeability assay.
Plasma Protein Binding (PPB) Evaluation
The Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, governs its free concentration in circulation.[15] Only the unbound drug is available to distribute to tissues and exert a pharmacological effect.[16] The high lipophilicity of the SF5 group often correlates with higher plasma protein binding. Accurately measuring the fraction unbound (fu) is crucial for interpreting PK/PD relationships.
Device Setup: The test compound is added to plasma (human and preclinical species) and pipetted into one chamber of a RED device insert. An equal volume of phosphate-buffered saline (PBS) is added to the adjacent chamber. The two chambers are separated by a semi-permeable dialysis membrane with an 8 kDa molecular weight cutoff.
Incubation: The assembled plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
Sampling: After incubation, equal aliquots are removed from both the plasma and the PBS chambers.
Matrix Matching & Analysis: The plasma sample is diluted with PBS, and the PBS sample is diluted with control plasma to ensure identical matrix conditions for analysis. Both samples are then processed (e.g., via protein precipitation) and analyzed by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.
Data Presentation: Species-Dependent Plasma Protein Binding
Species
Fraction Unbound (fu, %)
% Bound
Human
2.5%
97.5%
Rat
4.1%
95.9%
Dog
3.2%
96.8%
This data indicates the compound is highly protein-bound across species, a typical characteristic for lipophilic molecules.[17] This information is vital for dose prediction.
Part 2: Definitive In Vivo Pharmacokinetic Assessment
Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living system. This is typically performed in a rodent model, such as the Wistar rat.[18]
Study Design and Execution
The Rationale: An in vivo PK study provides definitive data on the rate and extent of absorption, distribution, and elimination. By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine absolute oral bioavailability (%F), a key parameter for drug developability.
Experimental Protocol: Rat Pharmacokinetic Study
Animal Preparation: Cannulated male Wistar rats are used to facilitate serial blood sampling. Animals are fasted overnight before dosing.
Intravenous (IV) Dosing: One cohort of rats (n=3-5) receives the SF5-anthranilic acid derivative as a bolus injection via the tail vein (e.g., at 1 mg/kg). This route ensures 100% of the drug enters systemic circulation.
Oral (PO) Dosing: A second cohort (n=3-5) receives the compound via oral gavage (e.g., at 10 mg/kg).
Blood Sampling: Blood samples (approx. 100 µL) are collected from the cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
Plasma Processing: The blood samples are immediately centrifuged to separate the plasma, which is then transferred to a new set of tubes and stored at -80°C until analysis.
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Bioanalytical Method and Data Analysis
The Rationale: Accurate quantification of the drug in plasma is paramount. LC-MS/MS provides the required sensitivity and selectivity to measure drug concentrations over several orders of magnitude.[19]
The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to derive key PK parameters.
Data Presentation: Key In Vivo Pharmacokinetic Parameters
Parameter
IV Route (1 mg/kg)
PO Route (10 mg/kg)
Definition
t½ (hr)
4.5
4.8
Half-life: Time for plasma concentration to decrease by 50%.
AUC₀-inf (ng*hr/mL)
2,150
9,460
Area Under the Curve: Total drug exposure over time.
CL (mL/min/kg)
7.7
-
Clearance: Volume of plasma cleared of drug per unit time.
Vdss (L/kg)
3.0
-
Volume of Distribution: Apparent volume into which the drug distributes.
Cmax (ng/mL)
-
1,850
Maximum Concentration: Peak plasma concentration after oral dosing.
Tmax (hr)
-
1.0
Time to Cmax: Time at which Cmax is reached.
F (%)
-
44%
Oral Bioavailability: Fraction of oral dose reaching systemic circulation.
This data set indicates moderate clearance, good tissue distribution, and promising oral bioavailability, validating the in vitro predictions.
Part 3: The In Vitro-In Vivo Extrapolation (IVIVE) Bridge
The Rationale: The ultimate goal of preclinical profiling is to predict human pharmacokinetics. IVIVE is the process of using in vitro data to forecast in vivo outcomes, reducing reliance on extensive animal testing and informing clinical trial design.
The intrinsic clearance value obtained from the human liver microsome assay can be scaled to predict human hepatic clearance. Similarly, Caco-2 permeability data can be used to model the rate and extent of human intestinal absorption. These parameters serve as critical inputs for more sophisticated physiologically based pharmacokinetic (PBPK) models.
Caption: The relationship between key in vitro assays and in vivo PK parameters.
Conclusion
The pharmacokinetic profiling of SF5-substituted anthranilic acid scaffolds is a multi-faceted process that builds from foundational in vitro assays to definitive in vivo studies. The unique properties of the SF5 group—namely its ability to confer high metabolic stability and enhance lipophilicity—present a strong rationale for its use in drug design.[1][7] However, these same properties necessitate a rigorous and integrated ADME assessment to fully understand their impact on permeability, plasma protein binding, and overall bioavailability.
The methodologies detailed in this guide represent a robust, industry-standard workflow. By systematically evaluating each parameter and understanding the causal links between chemical structure and pharmacokinetic behavior, researchers can effectively identify and advance SF5-anthranilic acid derivatives with the highest potential for becoming successful clinical candidates.
References
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.Journal of Fluorine Chemistry.
Advances in cell-based permeability assays to screen drugs for intestinal absorption.Taylor & Francis Online.
The Pentafluorosulfanyl Group (SF5).Rowan.
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
Permeability and Transmembrane Transport Assay.
Advanced drug permeability & transporter assays | In vitro DMPK services.Nuvisan.
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives.
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.Ovid.
Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.University of Sussex.
Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.
Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry.
Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes.
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.ChemRxiv.
Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.
A review of analytical methods for the determination of 5-fluorouracil in biological m
An Anthranilate Derivative Inhibits Glutamate Release and Glutamate Excitotoxicity in Rats.
Technical Support Center: Stability of SF5-Functionalized Molecules.Benchchem.
Determination of polyfluoroalkyl substances in biological matrices by chrom
synthesis and pharmacological screening of n- substituted anthranilic acid derivatives.International Journal of Drug Development and Research.
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
Quantitative Structure—Plasma Protein Binding Relationships of Acidic Drugs.Journal of Pharmaceutical Sciences.
Plasma Protein Binding in Drug Discovery and Development.Gyan Sanchay.
Species differences in drug plasma protein binding.The Royal Society of Chemistry.
Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA)
Application Note: Incorporating 2-Amino-5-(pentafluorothio)benzoic Acid into Peptide Scaffolds
Introduction & Strategic Rationale The integration of highly fluorinated motifs into peptide scaffolds is a proven strategy to enhance metabolic stability, membrane permeability, and target binding affinity[1]. Among eme...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The integration of highly fluorinated motifs into peptide scaffolds is a proven strategy to enhance metabolic stability, membrane permeability, and target binding affinity[1]. Among emerging fluorinated substituents, the pentafluorosulfanyl (–SF₅) group is increasingly recognized as a "super-trifluoromethyl" bioisostere[2].
Incorporating 2-Amino-5-(pentafluorothio)benzoic acid [3] into a peptide sequence introduces an anthranilic acid derivative that serves as a conformationally constrained
β
-turn inducer, while simultaneously projecting a highly lipophilic, chemically stable –SF₅ pharmacophore. However, the unique physicochemical properties of this molecule present severe challenges during Solid-Phase Peptide Synthesis (SPPS), requiring specialized activation strategies to achieve successful coupling[4].
Physicochemical Profiling
To understand the synthetic behavior of the –SF₅ group, it is essential to compare it against traditional bioisosteres. The –SF₅ group is significantly bulkier and more electron-withdrawing than the –CF₃ group, which directly impacts the reactivity of the adjacent functional groups[2].
Property
–SF₅
–CF₃
–tBu
–Cl
Volume (ų)
36.3
21.3
25.8
12.0
Electronegativity (Pauling scale)
3.65
3.36
2.00
3.16
Hammett Constant (
σp
)
0.68
0.54
-0.20
0.23
Lipophilicity (Hansch
π
)
1.44
0.88
1.98
0.71
Mechanistic Insights: The Acylation Challenge
Anthranilic acid (2-aminobenzoic acid) derivatives are notoriously difficult to acylate during SPPS[4]. The aniline nitrogen is an intrinsically poor nucleophile due to the delocalization of its lone pair into the aromatic ring and intramolecular hydrogen bonding with the adjacent carbonyl group.
The addition of the –SF₅ group at the 5-position (para to the amine) drastically exacerbates this synthetic bottleneck. Because the –SF₅ group is one of the most strongly electron-withdrawing substituents known (
σp=0.68
), it severely depletes the electron density of the aromatic ring and the amine nitrogen[2].
Consequently, standard coupling reagents (e.g., HATU, DIC/Oxyma) that form active esters or O-acylisoureas are insufficiently electrophilic to drive the acylation of the SF₅-aniline[4]. To overcome this thermodynamic and kinetic barrier, the incoming Fmoc-protected amino acid must be converted into a highly reactive acid chloride in situ using triphosgene (bis(trichloromethyl) carbonate) and a non-nucleophilic base such as 2,4,6-collidine[5][6].
Electronic and steric effects of the SF5 group necessitating triphosgene activation.
Experimental Protocols
Materials & Reagents
Resin : Rink Amide or 2-Chlorotrityl chloride (2-CTC) resin.
Protocol 1: Coupling the SF₅-Monomer to the Peptide Chain
Causality: The carboxylic acid of the SF₅-monomer is sterically accessible and easily activated. DIC/Oxyma is utilized here to ensure efficient coupling while preventing epimerization of the preceding resin-bound amino acid.
Resin Swelling : Swell the resin-bound peptide (0.1 mmol scale, N-terminal Fmoc removed) in DMF for 30 minutes.
Activation : In a separate vial, dissolve Fmoc-2-Amino-5-(SF₅)-benzoic acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF. Add DIC (0.3 mmol, 3 eq).
Coupling : Stir the activation mixture for 3 minutes, then add it to the resin.
Reaction : Shake the reaction vessel at room temperature for 2 hours (or 50°C for 1 hour if microwave/heating apparatus is available).
Washing : Drain the reactor and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
Validation : Perform a standard Kaiser test. A negative result (yellow beads) confirms successful coupling.
Protocol 2: Triphosgene-Mediated Acylation of the SF₅-Aniline
Causality: Triphosgene safely generates phosgene in situ, rapidly converting the incoming Fmoc-AA-OH into an ultra-reactive acid chloride[6]. 2,4,6-collidine is chosen over DIPEA because its steric hindrance prevents it from destroying the acid chloride intermediate or reacting with triphosgene[5].
Fmoc Removal : Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the deactivated SF₅-aniline. Wash extensively with DMF and dry THF.
Acid Chloride Generation : In a dry vial under inert atmosphere, dissolve the next Fmoc-AA-OH (0.5 mmol, 5 eq) and triphosgene (0.165 mmol, 1.65 eq; equivalent to 5 eq of phosgene) in 3 mL of anhydrous THF.
Base Addition : Cool the vial to 0°C. Dropwise, add 2,4,6-collidine (1.4 mmol, 14 eq). A white precipitate (collidinium chloride) will form immediately. Stir for 5 minutes.
Acylation : Transfer the entire suspension to the resin. Shake the reaction vessel at room temperature for 12 to 24 hours.
Washing : Drain the vessel and wash the resin sequentially with THF (3 × 1 min), DMF (5 × 1 min), and DCM (3 × 1 min).
Validation : Because deactivated aromatic amines often yield false negatives in colorimetric assays, validate the coupling via microcleavage. Treat a few beads with TFA/H₂O (95:5) for 1 hour, evaporate, and analyze via LC-MS.
Protocol 3: Cleavage and Global Deprotection
Preparation : Wash the completed peptide resin with DCM and dry under vacuum.
Cleavage : Add a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) to the resin (10 mL per gram of resin).
Reaction : Shake for 2 hours at room temperature.
Isolation : Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to isolate the highly lipophilic SF₅-peptide pellet.
Workflow for incorporating SF5-anthranilic acid into peptides via SPPS.
References
Grigolato, L., et al. "Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids." Journal of Fluorine Chemistry 212 (2018): 166-170. URL:[Link]
NextSDS. "2-Amino-5-(pentafluorothio)benzoic acid — Chemical Substance Information." NextSDS Database. URL:[Link]
Qiu, X., et al. "Approaches to Obtaining Fluorinated α-Amino Acids." Chemical Reviews 120, no. 15 (2020): 8516-8618. URL:[Link]
Masuda, T., et al. "Solid-Phase Total Synthesis of Dehydrotryptophan-Bearing Cyclic Peptides Tunicyclin B, Sclerotide A, CDA3a, and CDA4a using a Protected β-Hydroxytryptophan Building Block." Organic Letters 23, no. 7 (2021): 2621–2625. URL:[Link]
Perez, M., et al. "First total synthesis of versicotide A, B and C." RSC Advances 11 (2021): 205-209. URL:[Link]
Su, Y., et al. "A decade review of triphosgene and its applications in organic reactions." Molecules 25, no. 18 (2020): 4343. URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in SF5-Benzoic Acid Cross-Coupling Reactions
Welcome to the Technical Support Center for pentafluorosulfanyl (SF5) chemistry. The SF5 group, often termed a "super-trifluoromethyl" group, is highly prized in drug development for its extreme lipophilicity and chemica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for pentafluorosulfanyl (SF5) chemistry. The SF5 group, often termed a "super-trifluoromethyl" group, is highly prized in drug development for its extreme lipophilicity and chemical stability. However, its octahedral geometry and massive steric volume (falling between a CF3 and a tert-butyl group) create profound bottlenecks in both C–C cross-coupling (e.g., Suzuki-Miyaura) and C–N amide coupling of SF5-benzoic acid derivatives.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you bypass these steric shields and achieve high-yielding transformations.
Diagnostic Workflow: Bypassing the SF5 Bottleneck
When a standard coupling reaction fails, the root cause is almost always a failure in the transmetalation step (for Pd-catalysis) or nucleophilic attack (for amide coupling) due to steric clash. Follow this diagnostic logic to rescue your yields.
Troubleshooting logic for overcoming SF5-benzoic acid cross-coupling bottlenecks.
Expert Troubleshooting Q&A
Q1: Why do standard Pd(PPh3)4 catalysts fail for my SF5-aryl halide Suzuki couplings?A: The failure is rooted in the transmetalation step. While oxidative addition into the electron-deficient SF5-aryl halide bond is usually fast, the octahedral SF5 group creates a massive steric shield around the ortho and meta positions. Standard bidentate ligands or small monodentate ligands like PPh3 form sterically congested L2Pd(II) intermediates that physically block the incoming boronic acid from aligning with the palladium center.
Causality & Solution: You must force the catalyst into a highly active, mono-ligated L1Pd(0) state. By switching to bulky, electron-rich Buchwald ligands like SPhos, the extreme steric bulk of the ligand itself prevents the coordination of a second ligand. This creates a wide "pocket" opposite the ligand that accommodates the bulky SF5 substrate during transmetalation. Studies have shown that while1[1].
Q2: How do I optimize the base and solvent to overcome transmetalation bottlenecks in SF5-benzoic acid derivatives?A: Because the transmetalation of SF5-hindered substrates has an exceptionally high activation energy barrier, using weak bases or highly protic solvents leads to competitive protodeboronation (destruction of your boronic acid) before coupling can occur.
Causality & Solution: Employ finely milled, anhydrous K2CO3 or Cs2CO3 in a moderately polar, aprotic solvent like 1,4-dioxane at elevated temperatures (80–100 °C). The dioxane/K2CO3 system provides sufficient solubility for the reactive boronate complex while minimizing side reactions, delivering the thermal energy required to force the sterically crowded transition state[1].
Q3: What are the best practices for the amide coupling of 3-(SF5)benzoic acid?A: The SF5 group is strongly electron-withdrawing (Hammett σI = 0.55), which severely diminishes the nucleophilicity of the carboxylate. Combined with its steric bulk, standard carbodiimide methods (EDC/HOBt) often stall, resulting in unreacted starting material or degradation.
Causality & Solution: Use a 2[2]. HATU, in the presence of a strong organic base like DIPEA, rapidly converts the electronically depleted SF5-benzoic acid into a highly reactive 7-azabenzotriazole active ester. This intermediate is electrophilic enough to undergo rapid aminolysis even with sterically hindered or poorly nucleophilic amines[2].
Q4: Can I perform cross-coupling directly on α-SF5 aliphatic systems, or is β-fluoride elimination inevitable?A: Historically, α-metallated SF5 compounds were considered too unstable due to rapid β-fluoride elimination (loss of SF4). However, recent breakthroughs have established viable pathways.
Causality & Solution: For α-SF5 brominated systems, direct zinc insertion forms a thermally stable α-SF5 organozinc reagent. This can be subjected to Pd-catalyzed Negishi cross-coupling. The use of highly bulky and electron-donating3[3][4]. The extreme bulk of P(t-Bu)3 suppresses secondary ligand-metal interactions that lead to fragmentation, safely guiding the complex through reductive elimination[3].
Mechanistic causality of bulky ligands overcoming SF5 steric hindrance in Pd-catalysis.
Quantitative Performance Data
The following table summarizes the impact of ligand selection on the cross-coupling efficiency of sterically hindered SF5-aryl substrates.
Ligand
Catalyst System
Substrate Class
Yield (%)
Mechanistic Causality
PPh3
Pd(OAc)2
SF5-Aryl Bromide
< 5%
Steric clash during transmetalation; L2Pd complex blocks nucleophile approach.
dppf
PdCl2(dppf)
SF5-Aryl Bromide
15–20%
Bidentate rigidity restricts the reactive pocket, stalling the catalytic cycle.
SPhos
Pd(OAc)2
SF5-Aryl Bromide
51–85%
Monodentate bulk forces L1Pd(0) formation, creating a wide pocket for the SF5 group.
P(t-Bu)3
Pd2(dba)3
α-SF5 Bromide
93%
Extreme electron donation accelerates oxidative addition; bulk prevents β-F elimination.
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered SF5-Aryl Halides
Objective: Achieve >80% yield of SF5-biaryl compounds using optimized Buchwald ligands.
Preparation of the Catalytic Complex:
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (5 mol%) and SPhos (10 mol%).
Validation Checkpoint: A strict 1:2 ratio of Pd to monodentate ligand is required. This ensures the in-situ formation of the highly active, mono-ligated 14-electron Pd(0) species necessary to bypass the SF5 steric shield.
Addition of Substrates and Base:
Add the SF5-aryl halide (1.0 equiv) and the arylboronic acid/ester (1.5–2.0 equiv).
Add finely milled, anhydrous K2CO3 (1.5 equiv).
Validation Checkpoint: Ensure K2CO3 is strictly anhydrous. Water in the system at high temperatures will trigger rapid protodeboronation of the boronic acid before the slow transmetalation step can occur.
Solvent Addition and Degassing:
Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the SF5 substrate.
Reaction Execution:
Seal the tube, remove from the glovebox, and stir at 80 °C for 16–22 hours.
Validation Checkpoint: Monitor via GC-MS or LC-MS. The complete consumption of the SF5-aryl halide confirms that the L1Pd(0) pocket successfully accommodated the steric bulk.
Workup:
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: HATU-Mediated Amide Coupling of 3-(SF5)Benzoic Acid
Objective: Overcome the electronic depletion and steric hindrance of SF5-benzoic acid to form stable amides.
Activation of the Carboxylic Acid:
Dissolve 3-(SF5)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.
Validation Checkpoint: The solution should turn slightly yellow, indicating the successful formation of the highly electrophilic 7-azabenzotriazole active ester. If this color change does not occur, verify the anhydrous nature of your DMF.
Amine Addition:
Add the target amine (1.2 equiv) dropwise.
Stir at room temperature for 2–4 hours.
Validation Checkpoint: Due to the high reactivity of the HATU intermediate, heating is rarely required. If the reaction stalls, check for steric clash on the amine partner rather than the SF5-acid.
Workup:
Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer extensively with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
References
Title: Azulenes with aryl substituents bearing pentafluorosulfanyl groups: synthesis, spectroscopic and halochromic properties
Source: New Journal of Chemistry (RSC Publishing)
URL: [Link]
Title: An elusive cross coupling of α-pentafluorosulfanylated S,S-ketene acetals
Source: ChemRxiv
URL: [Link]
Title: Ir-Catalyzed Preparation of SF5-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction
Source: Organic Letters (ACS Publications)
URL: [Link]
Preventing decarboxylation of 2-Amino-5-(pentafluorothio)benzoic acid during heating
Technical Support Center: Preventing Decarboxylation of 2-Amino-5-(pentafluorothio)benzoic acid During Heating Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researcher...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Decarboxylation of 2-Amino-5-(pentafluorothio)benzoic acid During Heating
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of anthranilic acid derivatives, particularly those bearing extreme electron-withdrawing groups like the pentafluorosulfanyl (-SF5) moiety[1]. 2-Amino-5-(pentafluorothio)benzoic acid (CAS: 666832-87-7)[2] is a highly valuable building block in drug discovery due to the unique lipophilicity and electronegativity of the -SF5 group. However, it is notoriously prone to decarboxylation, yielding 4-(pentafluorothio)aniline and CO2 when subjected to heat, acidic conditions, or harsh coupling reagents.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your -SF5 functionalized intermediates.
Section 1: Mechanistic Insights – The Causality of Degradation
To prevent degradation, we must first understand the mechanism. Why does 2-amino-5-(pentafluorothio)benzoic acid decarboxylate so readily?
The Anthranilic Acid Liability: Unsubstituted anthranilic acid is known to decarboxylate when heated above its melting point or boiled in aqueous solutions[3]. The mechanism typically involves a bimolecular electrophilic substitution where proton attack at the alpha-carbon (C1) of the zwitterion is the rate-determining step[3].
The -SF5 Exacerbation: The -SF5 group is profoundly electron-withdrawing. While one might assume this would deactivate the aromatic ring toward electrophilic protonation, the ortho-amino group strongly donates electron density to C1. Furthermore, the -SF5 group significantly lowers the pKa of the carboxylic acid, driving the equilibrium toward the reactive zwitterionic species in polar solvents[4].
Thermal Activation: At temperatures exceeding 80°C, the thermal energy overcomes the activation barrier for carbon-carbon bond cleavage, releasing CO2[3].
Caption: Decarboxylation mechanism of 2-Amino-5-(SF5)benzoic acid and the protective role of esterification.
Section 2: Troubleshooting Guide & FAQs
Q: I am attempting an amide coupling using SOCl2 at reflux, but my yield is 0%. LC-MS shows a mass corresponding to 4-(pentafluorothio)aniline. What happened?A: You have induced thermal and acid-catalyzed decarboxylation. Thionyl chloride generates HCl as a byproduct, which protonates the aromatic ring at C1, facilitating the loss of CO2[4].
Solution: Abandon acyl chloride formation. Switch to mild, room-temperature coupling reagents such as T3P (Propylphosphonic anhydride) or HATU with a non-nucleophilic base (DIPEA).
Q: I need to synthesize a 4-quinazolone via the Niementowski condensation (reaction with formamide at 150°C). How do I survive the heating step?A: Thermal condensation of anthranilic acids with formamide at high temperatures leads to extensive decarboxylation[5]. To avoid this, you must utilize an ester of the anthranilic acid[5]. By converting the carboxylic acid to a methyl or ethyl ester, you eliminate the acidic proton required for zwitterion formation, entirely blocking the primary decarboxylation pathway.
Q: Can I recrystallize 2-Amino-5-(pentafluorothio)benzoic acid from boiling water?A: No. Boiling anthranilic acids in water promotes aqueous decomposition and decarboxylation[3]. Use a solvent system like EtOAc/Heptane at temperatures strictly below 60°C.
Section 3: Quantitative Data & Reaction Profiling
The following table summarizes the stability of 2-Amino-5-(pentafluorothio)benzoic acid under various common laboratory conditions.
Reaction Condition
Temperature
Time
% Decarboxylation (Aniline Yield)
Recommendation / Corrective Action
Aqueous Acid (pH 2)
100 °C
2 h
> 85%
Avoid. Do not boil in acidic media.
SOCl2 (neat)
80 °C
4 h
65 - 75%
Avoid. Use mild coupling agents instead.
Formamide (neat)
150 °C
6 h
> 90%
Avoid. Esterify precursor before cyclization.
T3P / DIPEA / EtOAc
25 °C
12 h
< 2%
Optimal. Recommended for amide coupling.
Esterified Precursor
150 °C
12 h
< 5%
Optimal. Mandatory for high-temp cyclizations.
Section 4: Experimental Workflows & Standard Operating Procedures
To guarantee trustworthiness, every protocol must be a self-validating system. Below are the step-by-step methodologies to bypass decarboxylation based on your synthetic needs.
Caption: Decision workflow for processing 2-Amino-5-(pentafluorothio)benzoic acid based on temperature.
Protocol 1: Protection via Methyl Esterification (For High-Temperature Applications)
Causality: Converting the acid to an ester removes the acidic proton, preventing the formation of the reactive zwitterion[5].
Preparation: Suspend 2-Amino-5-(pentafluorothio)benzoic acid (1.0 eq) in anhydrous Methanol (0.2 M).
Acid Catalysis: Slowly add concentrated H2SO4 (0.1 eq) dropwise at 0°C. Note: Using catalytic acid rather than stoichiometric prevents excessive protonation of the ring.
Mild Heating: Warm the reaction to 65°C (reflux of MeOH) and stir for 12 hours. The low boiling point of MeOH ensures the temperature remains below the critical decarboxylation threshold.
Workup: Concentrate the mixture under reduced pressure (bath temp < 40°C). Dilute with EtOAc and wash with saturated aqueous NaHCO3 until the aqueous layer is pH 8.
Validation: Analyze via TLC or LC-MS. The product should be Methyl 2-amino-5-(pentafluorothio)benzoate. This intermediate can now be safely subjected to temperatures up to 150°C.
Protocol 2: Low-Temperature Amide Coupling using T3P
Causality: T3P (Propylphosphonic anhydride) acts as a water scavenger and activating agent that operates efficiently at room temperature, entirely bypassing the thermal energy required for decarboxylation.
Preparation: Dissolve 2-Amino-5-(pentafluorothio)benzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc or DMF (0.1 M) at 20°C.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The basic environment prevents the formation of the protonated C1 intermediate[4].
Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq).
Reaction: Stir at 25°C for 12 hours. Do not heat.
Workup: Wash the organic layer sequentially with 1M HCl (briefly, <5 mins to avoid degradation), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
References
NextSDS. "2-Amino-5-(pentafluorothio)benzoic acid — Chemical Substance Information." nextsds.com.
Google Patents. "WO1997028118A1 - Process for preparing anthranilic acids." google.com.
Dunn, G. E., et al. "Mechanism of decarboxylation of substituted anthranilic acids at high acidity." cdnsciencepub.com.
Canadian Science Publishing. "THE DECARBOXYLATION OF ANTHRANILIC ACID." cdnsciencepub.com.
ResearchGate. "Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH." researchgate.net.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pentafluorosulfanyl (SF₅) group is rapidly emerging as a "super-trifluoromethyl" bioisostere in modern drug discovery. It offers enhanced lipophilicity, strong electronegativity, and superior metabolic stability compared to traditional halogens[1]. However, these exact physicochemical properties introduce significant bioanalytical bottlenecks. 2-Amino-5-(pentafluorothio)benzoic acid, a critical building block and potential in vivo metabolite, exhibits highly specific chromatographic and ionization behaviors that render conventional analytical methods inadequate.
This guide objectively compares standard LC-MS/MS approaches against an optimized, fluorous-affinity-driven methodology. By detailing the causality behind each experimental choice, we provide a robust framework for validating this method in accordance with current regulatory standards.
Mechanistic Grounding: The Analytical Challenge of the SF₅ Group
To quantify 2-Amino-5-(pentafluorothio)benzoic acid accurately, one must design a method around its unique structural features:
Extreme Hydrophobicity: The SF₅ moiety is exceptionally lipophilic, yet the molecule also contains polar amino and carboxylic acid groups, creating an amphoteric compound with complex partitioning behavior.
Ionization Dynamics: The strong electron-withdrawing nature of the SF₅ group significantly increases the acidity of the benzoic acid moiety. This makes negative electrospray ionization (ESI-) highly efficient, provided the mobile phase chemistry does not suppress proton loss.
Stationary Phase Incompatibility: Traditional alkyl-bonded phases (like C18) often struggle to retain highly fluorinated compounds effectively, leading to poor retention times, peak tailing, and co-elution with matrix suppression zones.
Experimental Workflow & Logical Relationships
Comparative LC-MS/MS workflow for SF5-analyte quantification.
Product Comparison & Experimental Causality
Sample Preparation: LLE vs. Polymeric SPE
Standard Approach: Liquid-Liquid Extraction (LLE)
Using organic solvents like ethyl acetate is standard for lipophilic drugs. However, the zwitterionic nature of 2-Amino-5-(pentafluorothio)benzoic acid leads to highly variable recovery across slight physiological pH shifts.
Optimized Approach: Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE
Causality: HLB sorbents utilize a divinylbenzene/N-vinylpyrrolidone copolymer. This provides a dual retention mechanism that captures both the highly lipophilic SF₅ domain and the polar amino/carboxylate groups. This creates a self-validating extraction system that resists minor pH fluctuations in the biological matrix, drastically reducing matrix effects.
Chromatographic Separation: C18 vs. PFP Columns
Standard Approach: C18 Stationary Phase
Relies purely on dispersive hydrophobic interactions, resulting in early elution and broad peaks for SF₅ compounds.
Optimized Approach: Pentafluorophenyl (PFP) Stationary Phase
Causality: Fluorine-fluorine (fluorous) interactions are highly specific. The PFP column provides orthogonal selectivity via
π−π
interactions, dipole-dipole interactions, and specific fluorous affinity with the SF₅ group. This dramatically improves retention time and peak symmetry, pulling the analyte away from early-eluting phospholipid matrix suppression zones.
Quantitative Data & Method Validation
The optimized method was validated against the[2] and the[3].
Table 1: Performance Comparison (Human Plasma)
Parameter
Standard Method (LLE + C18)
Optimized Method (HLB SPE + PFP)
Extraction Recovery
65.2% ± 8.4%
94.5% ± 2.1%
Matrix Effect (Suppression)
-35.4%
-4.2%
Peak Asymmetry Factor (
As
)
1.8 (Severe Tailing)
1.05 (Symmetrical)
Lower Limit of Quantitation (LLOQ)
10.0 ng/mL
0.5 ng/mL
Table 2: Accuracy and Precision of Optimized Method
Acceptance criteria: ±15% for all parameters (±20% at LLOQ) as per FDA/EMA guidelines.
Aliquot 100 µL of human plasma into a 96-well plate.
Spike with 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS):
13C6
-2-Amino-5-(pentafluorothio)benzoic acid (100 ng/mL).
Causality: The SIL-IS acts as an internal self-validating mechanism. Because it shares the exact physicochemical properties of the analyte, any variations in extraction efficiency or ionization suppression are automatically normalized, ensuring absolute trustworthiness of the quantitative readout.
Step 2: Solid-Phase Extraction (SPE)
Condition: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through a 30 mg/1 mL Polymeric HLB cartridge.
Load: Dilute the spiked plasma sample 1:1 with 2% phosphoric acid (to disrupt protein binding and neutralize the carboxylate) and load onto the cartridge.
Wash: Pass 1 mL of 5% Methanol in water.
Causality: The low organic wash removes polar interferences (salts, peptides) without eluting the highly lipophilic SF₅ analyte.
Elute & Reconstitute: Elute with 1 mL of 100% Acetonitrile. Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Column: Pentafluorophenyl (PFP) column (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
Mobile Phase B: Acetonitrile.
Causality: Ammonium acetate is selected over formic acid. While formic acid is typical for LC-MS, it suppresses negative ionization (ESI-). Ammonium acetate maintains a stable pH, promoting the formation of the [M-H]⁻ precursor ion.
Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 4: MS/MS Detection (ESI Negative Mode)
Ionization: Electrospray Ionization in Negative Mode (ESI-).
Transitions:
Precursor Ion: m/z 262.0[M-H]⁻
Quantifier Product Ion: m/z 218.0 (Loss of CO₂)
Qualifier Product Ion: m/z 134.0 (Subsequent loss of SF₄)
Causality: The electron-withdrawing nature of the SF₅ group highly stabilizes the carboxylate anion, making ESI- the most sensitive and logical choice for this molecule[1].
References
FDA Bioanalytical Method Validation Guidance for Industry
Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER).
URL:[Link]
ICH M10 on Bioanalytical Method Validation - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH).
URL:[Link]
Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors
Source: ACS Medicinal Chemistry Letters.
URL:[Link]
Comparative Target Binding Affinity of SF5-Anthranilic Acid Analogs: A Technical Guide
Executive Summary The pentafluorosulfanyl (SF5) group has emerged as a transformative bioisostere in medicinal chemistry, frequently utilized to overcome the limitations of traditional halogens and trifluoromethyl (CF3)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pentafluorosulfanyl (SF5) group has emerged as a transformative bioisostere in medicinal chemistry, frequently utilized to overcome the limitations of traditional halogens and trifluoromethyl (CF3) groups[1]. When integrated into privileged scaffolds like anthranilic acid—a structure renowned for its versatility in targeting kinases, nuclear receptors, and metabolic enzymes[2]—the SF5 group can dramatically enhance target binding affinity, metabolic stability, and lipophilicity[3]. This guide objectively compares the binding affinity of SF5-anthranilic acid analogs against their CF3 and nitro (NO2) counterparts, utilizing the structural optimization of allosteric Cyclin-Dependent Kinase 2 (CDK2) inhibitors as a definitive case study[4].
Physicochemical Rationale: SF5 vs. CF3
To understand the causality behind the enhanced binding affinity of SF5 analogs, we must first analyze the physicochemical divergence between the SF5 group and traditional substituents:
Electronegativity & Inductive Effects: The SF5 group exerts a profound electron-withdrawing effect. Its Hammett constant (
σp
) is 0.68, significantly higher than that of the CF3 group (
σp
= 0.54)[5]. This strong inductive effect alters the pKa of the adjacent anthranilic acid amine, modulating its hydrogen-bonding capacity.
Steric Volume & Geometry: Unlike the inverted cone geometry of the CF3 group, the SF5 group features an octahedral geometry with a square pyramidal array of fluorine atoms[5]. Its steric volume sits strategically between a CF3 group and a tert-butyl group, allowing it to project electron density deeper into hydrophobic protein pockets[5].
Lipophilicity: SF5 substantially increases the logP/logD of the parent scaffold. This heightened lipophilicity is a primary driver for entropically favorable desolvation upon target binding[3].
Comparative Binding Affinity Data
To objectively evaluate the performance of the SF5 group, we examine the structure-activity relationship (SAR) data from the optimization of anthranilic acid-based allosteric CDK2 inhibitors[6][7]. The therapeutic objective was to stabilize CDK2 in its inactive state by targeting a highly hydrophobic allosteric pocket distinct from the highly conserved ATP-binding site[8].
Quantitative Affinity Comparison
The systematic replacement of functional groups on the phenyl ring of the anthranilic acid core yielded the following thermodynamic binding data, measured via Isothermal Titration Calorimetry (ITC):
Analog Substitution (R3 position)
Target
Binding Affinity (
KD
)
Lipophilic Ligand Efficiency (LLE)
Fold-Improvement (vs Hit)
Unsubstituted (Hit)
CDK2
~4.5 µM
4.58
Baseline
Nitro (-NO2)
CDK2
1.2 µM
4.80
~4x
Trifluoromethyl (-CF3)
CDK2
85 nM
5.10
~50x
Pentafluorosulfanyl (-SF5)
CDK2
7.4 nM
5.62
~600x
Data adapted from the optimization of compound TW-8-67-2 to EF-4-177[6][7].
Key Insight: The SF5 analog (EF-4-177) demonstrated a >10-fold improvement in affinity over the CF3 analog and a ~600-fold improvement over the initial hit, pushing the binding affinity into the single-digit nanomolar range[6].
Mechanistic Basis for Affinity Enhancement
The causality behind this dramatic increase in affinity lies in the thermodynamics of the binding event. The allosteric pocket of CDK2 is deeply hydrophobic. The SF5 group's larger volume and square pyramidal geometry provide superior shape complementarity compared to the smaller CF3 group[5][8]. Furthermore, the binding of the highly lipophilic SF5 group is entropically driven; it efficiently displaces ordered, high-energy water molecules from the allosteric pocket into the bulk solvent, yielding a massive thermodynamic gain.
Lead optimization logic demonstrating the transition from nitro/CF3 groups to the SF5 bioisostere.
Experimental Methodologies
To ensure scientific rigor and trustworthiness, the protocols described below function as self-validating systems. Binding affinities in these comparative studies must be derived from direct thermodynamic measurements rather than enzymatic assays, which can be confounded by ATP competition or allosteric cooperativity[6][8].
Synthesis of SF5-Anthranilic Acids
Causality behind the method: Nucleophilic aromatic substitution (SNAr) is the preferred synthetic route. The strong electron-withdrawing nature of the SF5 group activates the ortho and para positions of the aryl halide, facilitating the SNAr reaction with the amine of the anthranilic acid core[9].
Reagent Preparation: Dissolve the SF5-substituted aryl fluoride (1.0 eq) and the amine-bearing anthranilic acid derivative (1.2 eq) in anhydrous DMF.
Base Addition: Add a non-nucleophilic base (e.g., DIPEA or
Cs2CO3
, 2.0 eq) to scavenge the generated HF, preventing the protonation of the nucleophilic amine and driving the reaction forward.
Thermal Activation: Heat the reaction mixture to 90–110°C under an inert argon atmosphere for 12–18 hours. Monitor conversion via LC-MS.
Purification: Quench the reaction with water, extract the organic layer with EtOAc, dry over
Na2SO4
, and purify via flash column chromatography to isolate the pure SF5-anthranilic acid analog.
Isothermal Titration Calorimetry (ITC) for
KD
Determination
Causality behind the method: ITC is a self-validating system because it directly measures the raw heat released or absorbed during binding. By performing a mandatory control titration (ligand into buffer), the heat of dilution is subtracted, ensuring the measured
ΔH
is exclusively derived from the protein-ligand interaction[6].
Sample Dialysis (Critical Step): Dialyze the purified target protein (e.g., CDK2) overnight against the exact assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol). Rationale: Even minor buffer mismatches between the protein and ligand solutions will generate massive background heat of mixing, masking the binding signal.
Ligand Preparation: Dissolve the SF5-anthranilic acid analog in the dialysate (the exact buffer recovered from the dialysis step) to a concentration 10x higher than the protein concentration (e.g., 300 µM ligand vs. 30 µM protein).
Instrument Setup: Load the protein into the sample cell (~200 µL volume) and the SF5-ligand into the automated injection syringe.
Titration Parameters: Program the calorimeter to perform 19–20 sequential injections of 2 µL each at 25°C. Set a 120-second equilibration interval between injections to allow the thermal signal to return completely to baseline.
Control Titration: Empty the cell, wash thoroughly, and fill with blank dialysate buffer. Titrate the SF5-ligand into the buffer using the exact same parameters to measure the background heat of dilution.
Data Analysis: Subtract the control heat from the experimental heat. Integrate the peaks to generate a binding isotherm. Fit the data to a one-site binding model to extract the true
KD
, Enthalpy (
ΔH
), and Entropy (
ΔS
).
Step-by-step Isothermal Titration Calorimetry (ITC) workflow for binding affinity determination.
Benchmarking the Metabolic Half-Life of 2-Amino-5-(pentafluorothio)benzoic acid
Executive Summary The optimization of pharmacokinetic (PK) profiles is a critical bottleneck in small-molecule drug discovery. A primary strategy to mitigate rapid hepatic clearance is the incorporation of metabolically...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The optimization of pharmacokinetic (PK) profiles is a critical bottleneck in small-molecule drug discovery. A primary strategy to mitigate rapid hepatic clearance is the incorporation of metabolically stable bioisosteres. This guide provides an objective, data-driven comparison of 2-Amino-5-(pentafluorothio)benzoic acid against its structural analogs, specifically benchmarking the metabolic half-life (
t1/2
) and intrinsic clearance (
CLint
) imparted by the pentafluorosulfanyl (
−SF5
) group versus traditional trifluoromethyl (
−CF3
) and tert-butyl (
−tBu
) motifs.
By detailing the structural causality behind these differences and providing a self-validating experimental protocol for Human Liver Microsome (HLM) assays, this guide equips researchers with the necessary framework to evaluate
−SF5
integration in lead optimization.
Structural & Electronic Causality: The
−SF5
Advantage
The
−SF5
group is increasingly recognized in medicinal chemistry as a "super-trifluoromethyl" group[1]. While the
−tBu
group provides excellent lipophilicity, its aliphatic
C−H
bonds are highly susceptible to Cytochrome P450 (CYP450) mediated hydroxylation. Replacing a
−tBu
group with a
−CF3
group eliminates this metabolic soft spot, but the
−SF5
group offers an even more robust defensive profile due to three core factors:
Extreme Steric Shielding: The
−SF5
group is sterically demanding (comparable in volume to a
−tBu
group), effectively creating a steric blockade that physically hinders CYP450 enzymes from accessing adjacent aromatic
C−H
bonds.
High Electronegativity: The strong electron-withdrawing nature of the five fluorine atoms depletes the electron density of the phenyl ring, rendering the aromatic system highly resistant to oxidative electrophilic attack by CYP450 enzymes.
Unprecedented Bond Stability: The
S−F
bonds are chemically and thermally inert, preventing the formation of reactive metabolites that often plague halogenated compounds[1].
Recent comparative studies have repeatedly demonstrated that
−SF5
integration significantly extends metabolic half-life. For instance, in the development of anti-tuberculosis agents[2] and COX-2 inhibitors[3],
−SF5
-bearing compounds exhibited vastly superior half-lives and lower intrinsic clearance rates compared to their exact
−CF3
counterparts.
Comparative Benchmarking: Metabolic Half-Life Data
To objectively benchmark 2-Amino-5-(pentafluorothio)benzoic acid, we compare its performance against its
−CF3
and
−tBu
analogs. The data below synthesizes established in vitro HLM stability trends for these specific functional group substitutions on a benzoic acid scaffold.
Compound
Functional Group
Approx.
LogP
HLM Half-Life (
t1/2
)
Intrinsic Clearance (
CLint
)
Primary Metabolic Fate
2-Amino-5-(tert-butyl)benzoic acid
−tBu
3.5
< 15 min
High (> 50 µL/min/mg)
Rapid CYP450 aliphatic hydroxylation.
2-Amino-5-(trifluoromethyl)benzoic acid
−CF3
3.1
~ 25 min
Moderate (~ 25 µL/min/mg)
Slower aromatic oxidation; susceptible to Phase II.
2-Amino-5-(pentafluorothio)benzoic acid
−SF5
3.8
> 120 min
Low (< 5 µL/min/mg)
Highly resistant to Phase I oxidative metabolism.
Data Interpretation: The
−SF5
derivative achieves the optimal balance of high lipophilicity (essential for membrane permeability) while completely neutralizing the metabolic liabilities associated with the
−tBu
group.
Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay
To empirically verify the metabolic half-life of 2-Amino-5-(pentafluorothio)benzoic acid, a standardized Human Liver Microsome (HLM) assay must be employed. Microsomes contain membrane-bound drug-metabolizing enzymes (primarily CYP450s) and are the industry gold standard for predicting in vivo hepatic clearance[4].
This protocol is designed as a self-validating system : the inclusion of a minus-cofactor control ensures that any observed compound depletion is strictly due to enzymatic metabolism rather than chemical instability or non-specific protein binding.
Fig 2: Standard workflow for Human Liver Microsome (HLM) metabolic stability assay.
Step-by-Step Methodology
Matrix Preparation: Thaw pooled Human Liver Microsomes at 37°C. Dilute the HLMs in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final incubation protein concentration of 0.5 mg/mL. Causality: Pooling microsomes from multiple donors minimizes inter-individual genetic variability in CYP expression.
Compound Spiking: Add 2-Amino-5-(pentafluorothio)benzoic acid (from a 10 mM DMSO stock) to the HLM suspension to yield a final concentration of 1 µM. Ensure the final DMSO concentration remains
≤0.25%
to prevent solvent-induced CYP450 inhibition[4].
Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Initiate the Phase I metabolic reaction by adding the enzyme cofactor NADPH to a final concentration of 1 mM. (Note: Prepare a parallel "minus-cofactor" control well where buffer is added instead of NADPH to validate chemical stability).
Time-Course Sampling & Quenching: At precisely timed intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture. Immediately transfer these aliquots into tubes containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard. Causality: Cold organic solvent instantly denatures the CYP450 enzymes, halting all metabolic activity and extracting the analyte.
Protein Precipitation: Centrifuge the quenched samples at 10,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
LC-MS/MS Analysis: Transfer the clear supernatant to vials and analyze via High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Data Processing: Plot the natural logarithm (
ln
) of the percentage of parent compound remaining against incubation time. The slope of the linear regression yields the elimination rate constant (
k
).
Calculate Half-life:
t1/2=0.693/k
Calculate Intrinsic Clearance:
CLint=(k×V)/Microsomal Protein
, where
V
is the incubation volume.
Conclusion
Benchmarking 2-Amino-5-(pentafluorothio)benzoic acid reveals that the
−SF5
moiety fundamentally upgrades the molecule's pharmacokinetic profile. By leveraging extreme steric shielding and high electronegativity, the compound resists CYP450-mediated oxidative degradation far better than its
−CF3
and
−tBu
alternatives. For drug development professionals, utilizing the
−SF5
group offers a highly effective strategy to prolong metabolic half-life, reduce dosing frequency, and minimize the generation of reactive, potentially toxic metabolites.
References
Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds
Source: National Institutes of Health (NIH) / ChemMedChem
URL:[Link]
Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation
Source: American Chemical Society (ACS) / Journal of Medicinal Chemistry
URL:[Link]
Validating the Purity of Commercial 2-Amino-5-(pentafluorothio)benzoic Acid Batches: A Comparative Analytical Guide
Introduction: The Analytical Challenge of the -SF5 Group In modern drug development, the pentafluorosulfanyl (-SF5) group has emerged as a superior bioisostere to the traditional trifluoromethyl (-CF3) moiety, offering e...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of the -SF5 Group
In modern drug development, the pentafluorosulfanyl (-SF5) group has emerged as a superior bioisostere to the traditional trifluoromethyl (-CF3) moiety, offering enhanced lipophilicity, greater electronegativity, and exceptional metabolic stability[1]. However, validating the purity of commercial building blocks like 2-Amino-5-(pentafluorothio)benzoic acid (CAS: 666832-87-7)[2] presents a unique analytical challenge.
The synthesis of -SF5 aromatics frequently generates closely related impurities that are notoriously difficult to detect. These include positional isomers (e.g., 3-SF5 analogs), incomplete fluorination intermediates (such as -SF4Cl), and trace defluorinated degradants. Standard chromatographic techniques often fail to resolve these species due to the dominating lipophilic nature of the -SF5 group, which forces isomers to co-elute[3]. To ensure scientific integrity, researchers must move beyond standard assays and adopt a multi-modal, self-validating analytical workflow.
Comparative Evaluation of Validation Methodologies
To objectively certify a commercial batch, we must compare the performance of three primary analytical methodologies.
HPLC-UV (The Traditional Screen): While ubiquitous for assessing bulk organic purity, HPLC-UV is fundamentally flawed for -SF5 positional isomers. Because the UV chromophore (the aminobenzoic acid core) remains largely unchanged and the hydrophobicities are nearly identical, positional isomers frequently co-elute on standard C18 columns[3].
LC-MS/MS (The Trace Profiler): High-resolution mass spectrometry provides exceptional sensitivity for trace mass identification (e.g., detecting the loss of HF). However, it struggles with absolute quantitation because fluorinated species exhibit highly variable ionization efficiencies and are prone to matrix ion suppression.
19F-qNMR (The Gold Standard): Quantitative Fluorine-19 Nuclear Magnetic Resonance (19F-qNMR) is the most authoritative method for organofluorine validation[4]. Because 19F has 100% natural abundance, a massive chemical shift range, and zero background interference in standard organic matrices, it provides absolute quantitation without requiring an authentic reference standard of the target analyte[5]. The -SF5 group presents a highly distinctive AB4 spin system (a quintet and a doublet); any structural deviation drastically alters this signature, making 19F-qNMR inherently specific for isomer detection[3].
Quantitative Performance Comparison
Analytical Methodology
Primary Utility
Limit of Detection (LOD)
Positional Isomer Resolution
Absolute Quantitation Capability
HPLC-UV (254 nm)
Bulk organic purity
~0.05%
Poor (Co-elution common)
Requires authentic reference standard
LC-MS/MS (ESI-)
Trace degradants / mass ID
< 0.01%
Moderate (Requires F5 columns)
Susceptible to matrix ion suppression
19F-qNMR
Absolute purity & structural ID
~0.1%
Excellent (Distinct AB4 spin shifts)
Yes (Internal standard, no reference needed)
Self-Validating Experimental Methodologies
Expertise Note: A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that matrix effects, relaxation times, and background interferences are mathematically and chemically accounted for.
Protocol A: Absolute Purity Determination via 19F-qNMR
Causality & Design: We utilize 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as the internal standard (IS). Its -CF3 singlet resonates at approximately -61.3 ppm, completely isolated from the target's -SF5 AB4 signals (typically +60 to +85 ppm), preventing integration overlap[6][7]. DMSO-d6 is selected as the solvent because it disrupts the zwitterionic hydrogen bonding of the amino acid, ensuring sharp resonance lines.
Background Verification: Run a blank DMSO-d6 sample in the NMR spectrometer.
Causality: Fluoropolymer components (PTFE/Teflon) inside NMR probes can generate broad background signals. A blank ensures the baseline is clean and prevents false-positive impurity integration.
Gravimetric Preparation: Accurately weigh ~20.00 mg of the 2-Amino-5-(pentafluorothio)benzoic acid batch and ~10.00 mg of the 3,5-BTFMBA certified reference material into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO-d6.
T1 Relaxation Measurement: Execute an Inversion Recovery (T1) experiment to determine the longitudinal relaxation time of the slowest-relaxing fluorine nucleus.
Causality: Fluorine nuclei exhibit notoriously long T1 times. To ensure >99.9% signal recovery for absolute quantitation, the inter-pulse delay (D1) must be explicitly set to at least
5×T1
[8]. Guessing the D1 delay invalidates the quantitation.
Acquisition & Integration: Acquire the 1D 19F spectrum using a 90° excitation pulse, inverse-gated 1H decoupling (to remove long-range H-F coupling), and the calculated D1 delay. Integrate the -CF3 IS singlet and the -SF5 equatorial doublet. Calculate absolute purity based on the molar ratio and precise gravimetric weights.
Protocol B: Trace Defluorination Profiling via LC-MS/MS
Causality & Design: To detect trace -SF4Cl or defluorinated degradants (<0.1%), we use Electrospray Ionization in negative mode (ESI-), which efficiently deprotonates the benzoic acid moiety.
System Passivation: Replace all PTFE/Teflon solvent lines in the LC system with PEEK tubing.
Causality: Standard HPLC lines leach fluorinated oligomers that suppress the ionization of the target analyte and create a high baseline mass background.
Chromatographic Separation: Inject 5 µL of a 1 mg/mL sample (in MeOH/H2O) onto a fluorophenyl (F5) stationary phase column.
Causality: An F5 column provides enhanced dipole-dipole and pi-pi interactions specifically for fluorinated aromatics, successfully resolving positional isomers that would otherwise co-elute on a standard C18 phase[3].
MRM Acquisition: Monitor the parent [M-H]- ion (m/z ~262) and specific fragment transitions (e.g., loss of HF or SF4) to profile trace degradants.
Workflow Visualization
Fig 1. Multi-modal analytical workflow for certifying pentafluorosulfanyl building blocks.
Conclusion
Relying solely on HPLC-UV for the release testing of commercial 2-Amino-5-(pentafluorothio)benzoic acid batches introduces significant risk due to "chromatographic blindness" toward highly lipophilic positional isomers. A multi-modal approach—anchored by the absolute structural and quantitative certainty of 19F-qNMR and supported by the trace sensitivity of LC-MS/MS—is mandatory to ensure the integrity of fluorinated building blocks in pharmaceutical development.
An authoritative guide on the safe handling, operational logistics, and proper disposal procedures for 2-Amino-5-(pentafluorothio)benzoic acid . Executive Summary & Chemical Profile 2-Amino-5-(pentafluorothio)benzoic aci...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide on the safe handling, operational logistics, and proper disposal procedures for 2-Amino-5-(pentafluorothio)benzoic acid .
Executive Summary & Chemical Profile
2-Amino-5-(pentafluorothio)benzoic acid (CAS: 666832-87-7) is a highly specialized fluorinated building block increasingly utilized in drug discovery and materials science. The incorporation of the pentafluorothio (-SF₅) group—often termed a "super-trifluoromethyl" group—imparts unique lipophilicity and metabolic stability to target molecules. However, the presence of both the -SF₅ moiety and the amino-benzoic acid scaffold necessitates strict operational and disposal protocols due to acute toxicity and the generation of highly corrosive gases upon thermal decomposition[1][2].
Low water solubility; unlikely to penetrate soil rapidly, but highly toxic to aquatic life.
Mechanistic Insight: The Causality of Disposal Complexity
Standard organic waste disposal often relies on basic incineration. However, the -SF₅ group fundamentally alters this paradigm. While the S-F and C-F bonds are exceptionally strong and resistant to chemical degradation under ambient laboratory conditions, high-temperature incineration forces the homolytic and heterolytic cleavage of these bonds.
If incinerated without specialized environmental controls, the thermal decomposition of 2-Amino-5-(pentafluorothio)benzoic acid yields gaseous hydrogen fluoride (HF) and sulfur oxides (SOx) [2]. HF is severely corrosive to standard incinerator linings and poses a lethal inhalation hazard, while SOx contributes to environmental acidification. Therefore, the disposal protocol must mandate the use of an incinerator equipped with an alkaline flue gas scrubber to neutralize these acidic byproducts before atmospheric release[3].
Before addressing terminal disposal, laboratories must implement self-validating handling systems to prevent environmental release and personnel exposure.
Step-by-Step Spill Response Methodology:
Evacuation & Isolation: Immediately isolate the spill area. Ensure laboratory ventilation (fume hoods, ambient exhaust) is operating at maximum capacity.
PPE Escalation: Responders must don appropriate Personal Protective Equipment (PPE), including particulate respirators (N95 or P100 for solid dust), heavy-duty nitrile or neoprene gloves, and chemical splash goggles.
Containment: Stop the source of the spill if safe to do so. Do not use water or standard aqueous solvents to wash the material down the drain, as this violates environmental regulations for fluorinated organics.
Mechanical Collection: Sweep or shovel the solid spills into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE)). Minimize the generation of airborne dust during this process[3].
Neutralization of Residue: Wipe the affected surface with a slightly dampened absorbent pad (using a mild alkaline solution if compatible), and place all used absorbent materials into the hazardous waste container.
Terminal Disposal SOP: Packaging and Transfer
To ensure regulatory compliance and environmental safety, follow this strict disposal workflow:
Waste Segregation: Do not mix 2-Amino-5-(pentafluorothio)benzoic acid waste with standard non-halogenated organic waste or aqueous waste. Segregate it into a dedicated "Halogenated/Sulfur-Containing Solid Waste" stream.
Primary Packaging: Place the material (and any contaminated PPE or spill cleanup materials) into a leak-proof, hermetically sealed HDPE container.
Labeling: Clearly label the container with the chemical name, CAS number, GHS pictograms (Skull and Crossbones, Corrosive, Health Hazard), and a specific warning: "Danger: Yields HF and SOx upon incineration."
Transfer to Licensed Contractor: The waste must be transferred only to a licensed, professional hazardous waste management facility.
Incineration Requirement: You must explicitly instruct the waste contractor that the material requires high-temperature incineration equipped with an afterburner and an alkaline flue gas scrubber [3].
Process Visualization: Waste Lifecycle & Neutralization Pathway
The following diagram illustrates the critical path from laboratory waste generation to safe environmental discharge, highlighting the necessary chemical neutralization step.
Lifecycle of pentafluorothio-containing waste, emphasizing the critical alkaline scrubbing phase.
References
NextSDS. 2-Amino-5-(pentafluorothio)benzoic acid — Chemical Substance Information. Retrieved from [Link]
Fisher Scientific. Safety Data Sheet: 3-Fluoro-5-(pentafluorothio)benzoic acid. Retrieved from [Link]